Product packaging for Scopoline Methobromide(Cat. No.:CAS No. 845870-40-8)

Scopoline Methobromide

Cat. No.: B1146111
CAS No.: 845870-40-8
M. Wt: 250.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Scopoline (B1219716) Methobromide within Cholinergic System Research

Scopoline methobromide, a quaternary ammonium (B1175870) salt derivative of scopolamine (B1681570), serves as a valuable tool in the study of the cholinergic system. nih.gov The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental to a vast array of physiological processes, including learning, memory, and autonomic functions. nih.govherbmedpharmacol.com this compound functions as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. nih.govdrugbank.com

Its utility in research stems from its structural relationship to scopolamine, a well-known muscarinic antagonist that can cross the blood-brain barrier and thus exert effects on the central nervous system (CNS). nih.gov By converting scopolamine to its quaternary ammonium salt, this compound, researchers create a molecule that is structurally similar but largely restricted to the peripheral nervous system. nih.gov This allows for the targeted investigation of peripheral cholinergic mechanisms without the confounding influence of central effects. This compound is particularly useful in preclinical studies designed to induce and study memory impairment. mdpi.com

Historical Perspective on the Study of Muscarinic Antagonists

The study of muscarinic antagonists has a rich history, dating back to ancient times with the use of plants like deadly nightshade for various purposes. wikipedia.org The isolation of atropine (B194438) and scopolamine, two of the most well-known naturally occurring muscarinic antagonists, in the 19th century marked a significant milestone. nih.gov These compounds became invaluable pharmacological tools, helping to elucidate the role of the parasympathetic nervous system.

The concept of distinct subtypes of muscarinic receptors emerged later, spurred by the development of more selective antagonists like pirenzepine (B46924). ucl.ac.uk This led to the classification of muscarinic receptors into five main subtypes (M1-M5), each with a unique distribution and function. researchgate.netwikipedia.org This discovery revolutionized the field, enabling the development of more targeted therapies and research tools. The ongoing development of novel muscarinic antagonists continues to refine our understanding of the cholinergic system's intricacies. nih.gov

Distinguishing Peripheral from Central Cholinergic Modulation in Research Paradigms

The cholinergic system exerts its influence throughout both the central and peripheral nervous systems, and distinguishing between these two domains is a critical challenge in research. nih.govfrontiersin.org Central cholinergic pathways are heavily involved in cognitive functions like attention and memory, while peripheral pathways regulate a wide range of autonomic functions, including heart rate, digestion, and glandular secretions. nih.govfrontiersin.org

Pharmacological tools that can selectively target either the central or peripheral cholinergic system are therefore indispensable. By comparing the effects of a centrally acting drug with its peripherally restricted counterpart, researchers can isolate and identify the specific contributions of each system to a given physiological or behavioral outcome. This approach has been instrumental in understanding the role of central cholinergic deficits in neurodegenerative diseases and in developing therapies that minimize unwanted peripheral side effects. pnas.org

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov The ability of a compound to cross the BBB is largely determined by its physicochemical properties, such as lipid solubility and molecular size.

Quaternary ammonium compounds, due to their permanent positive charge, are generally hydrophilic and thus have very limited ability to passively diffuse across the lipid-rich membranes of the BBB. cuni.cz This property makes them ideal for studying peripheral physiological processes in isolation. cuni.cz For instance, comparing the effects of a tertiary amine drug, which can cross the BBB, with its quaternary ammonium derivative allows researchers to attribute any observed central effects to the former.

Conversely, researchers are also exploring ways to utilize specific transport mechanisms to deliver quaternary ammonium compounds across the BBB. acs.orgnih.gov The choline (B1196258) transporter, for example, is a native nutrient transporter that can be exploited to carry certain quaternary ammonium drugs into the brain. researchgate.net This line of research holds promise for the development of novel drug delivery strategies for CNS disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₆BrNO₂ B1146111 Scopoline Methobromide CAS No. 845870-40-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJGZLQZCTDIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of Scopoline Methobromide

Quaternization Reactions in the Synthesis of Scopoline (B1219716) Methobromide Analogs

The conversion of the tertiary amine in scopolamine (B1681570) to a quaternary ammonium (B1175870) salt is the pivotal step in the synthesis of Scopoline Methobromide. This transformation is a classic example of a quaternization reaction, a process that involves the alkylation of a tertiary amine. The most direct method for this conversion is the Menschutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide. nih.gov In the case of this compound, the tertiary nitrogen of the scopolamine molecule acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. nih.gov This SN2 reaction results in the formation of a new carbon-nitrogen bond, yielding the positively charged quaternary ammonium cation, with the bromide serving as the counter-ion. nih.gov

The general principles of the Menschutkin reaction are broadly applicable to the synthesis of a wide range of quaternary ammonium compounds (QACs), allowing for the introduction of various alkyl or aryl groups onto a tertiary nitrogen. nih.govmdpi.com The reaction's efficiency can be influenced by factors such as the solvent, temperature, and the nature of both the amine and the alkylating agent. nih.gov

The primary and most direct method for the synthesis of this compound is the reaction of scopolamine with methyl bromide. nih.gov This process directly attaches a methyl group to the nitrogen atom, forming the quaternary ammonium salt.

An alternative strategy for N-methylation, particularly highlighted in the context of radiolabeling, involves a two-step reductive methylation process starting from the demethylated precursor, norscopolamine. nih.govscispace.com In this method, norscopolamine is reacted with formaldehyde (B43269) ([¹¹C]formaldehyde for radiolabeling) in the presence of a reducing agent, such as aqueous neutral potassium phosphite (B83602). nih.govscispace.com The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-methylated product, scopolamine. scispace.com While this specific protocol is designed for synthesizing radiolabeled scopolamine from its nor-derivative, the fundamental reaction illustrates an alternative pathway to N-methylation that avoids the use of alkyl halides.

MethodStarting MaterialReagentsKey FeaturesReference
Direct Quaternization (Menschutkin Reaction)ScopolamineMethyl bromide (CH₃Br)Direct, single-step conversion of the tertiary amine to a quaternary ammonium salt. nih.gov
Reductive MethylationNorscopolamineFormaldehyde (CH₂O), Potassium phosphite (reducing agent)Multi-step process applicable for N-methylation; particularly useful for isotopic labeling. nih.govscispace.com

Exploration of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the need to understand structure-activity relationships and to create compounds with modified properties. Research efforts focus on the late-stage functionalization of the tropane (B1204802) core, which allows for the efficient creation of a library of analogs from a common intermediate. nih.govacs.org The bicyclic tropane skeleton serves as a scaffold that can be chemically modified at several key positions to modulate biological activity. researchgate.net

The primary design principle for creating novel tropane derivatives involves targeted modifications at specific positions on the 8-azabicyclo[3.2.1]octane core. The positions most critical for modulating biological properties are N-8 (the nitrogen atom), C-3, C-6, and C-7. nih.govacs.org

N-8 Position: Modification at the nitrogen, such as quaternization with alkyl groups other than methyl, can significantly alter the compound's properties. Introducing longer or more complex chains can impact receptor binding and pharmacokinetic profiles.

C-3 Position: The ester group at the C-3 position is a frequent target for modification. Hydrolysis of the tropic acid ester followed by re-esterification with different acids allows for the introduction of a wide variety of substituents.

C-6/C-7 Positions: The epoxide ring at C-6 and C-7 is a key feature of scopolamine. Modifications to this part of the molecule, such as ring-opening or the synthesis of analogs without the epoxide, can lead to compounds with different activity profiles.

Synthetic strategies are often designed to construct a versatile tropane intermediate that enables late-stage diversification at these key positions. nih.govacs.org This approach allows for the systematic exploration of how structural changes affect the molecule's function.

The synthesis of new quaternary ammonium compounds based on the tropane scaffold generally relies on the quaternization of a tertiary amine precursor. The Menschutkin reaction serves as a foundational pathway, where a synthesized tropane analog is reacted with a suitable alkyl or benzyl (B1604629) halide to produce the desired quaternary derivative. nih.govtsijournals.com

Modern synthetic strategies often employ more sophisticated approaches to build diversity. For example, a general approach to tropane alkaloids and their analogs can rely on the construction of the core 8-azabicyclo[3.2.1]octane system through methods like an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This allows for the creation of key intermediates that can be functionalized in the final steps of the synthesis. This late-stage functionalization can include the quaternization of the nitrogen atom to yield a diverse array of novel quaternary ammonium compounds. acs.org

Derivative ClassModification SiteSynthetic StrategyPotential OutcomeReference
N-Alkyl AnalogsN-8Quaternization of scopolamine or norscopolamine with various alkyl halides (e.g., ethyl bromide, butyl bromide).Altered lipophilicity and receptor interaction. mdpi.comtsijournals.com
C-3 Ester AnalogsC-3Hydrolysis of the native ester, followed by re-esterification with novel carboxylic acids.Modified binding affinity and duration of action. nih.govacs.org
C-6/C-7 Modified AnalogsC-6, C-7Synthesis of tropane core without the epoxide, or chemical opening of the epoxide ring.Exploration of the role of the epoxide in biological activity. nih.govacs.org
Tropane-Fused HeterocyclesTropane CoreCycloaddition reactions using the tropane structure as a scaffold.Creation of novel, rigid structures with distinct pharmacological profiles. researchgate.net

Hydrolysis and Degradation Studies of this compound

The chemical stability of this compound is a critical aspect of its profile. Degradation studies are performed under various stress conditions, including acidic, alkaline, and oxidative environments, to identify potential degradation products and understand the kinetics of its decomposition. mdpi.com Such studies are essential for determining the compound's shelf-life and storage requirements.

A primary analytical technique employed in these studies is high-performance liquid chromatography (HPLC). nih.govresearchgate.net Stability-indicating HPLC methods are developed to separate the intact parent compound from its various byproducts and degradation products, allowing for accurate quantification over time. nih.govresearchgate.net

This compound, as an ester of a quaternary amino alcohol, is susceptible to hydrolysis, particularly under alkaline conditions. acs.org The principal mechanism of degradation in an alkaline environment is the cleavage of the ester bond that links the scopine (B3395896) base to tropic acid.

This reaction results in the formation of two primary byproducts:

Scopine: The alcohol portion of the parent molecule, which retains the tropane ring structure. The formation of scopine from scopolamine derivatives through the cleavage of the ester is a well-established pathway. google.com

Tropic acid salt: The carboxylic acid portion of the original ester, which exists as a salt in the alkaline medium.

The rate of this hydrolysis is dependent on factors such as pH, temperature, and the concentration of the base. In some cases, related compounds can be extremely unstable in alkaline solutions, necessitating carefully controlled conditions to study the reaction kinetics. mdpi.com Other potential process-related impurities or byproducts that can be associated with scopolamine derivatives include scopoline, which has been described as an epoxide isomer impurity. google.com

The table below summarizes the key aspects of the alkaline hydrolysis of this compound.

ReactantConditionPrimary MechanismPrimary ByproductsOther Potential Related Substances
This compoundAlkaline (e.g., aqueous NaOH or KOH)Ester Hydrolysis (Saponification)Scopine, Salt of Tropic AcidScopoline

Advanced Structural Characterization and Computational Studies

Solid-State Structural Analysis of Scopoline (B1219716) Methobromide

In the solid state, the structure of scopoline methobromide is rigidly defined, and its characterization has been achieved primarily through X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-crystal X-ray diffraction analysis has provided a definitive determination of the solid-state structure of this compound. nih.govcdnsciencepub.com These studies reveal that this compound crystallizes in the orthorhombic space group P212121. nih.govcdnsciencepub.com The unit cell parameters have been determined at 293(2) K. nih.govcdnsciencepub.com

Crystal ParameterValue nih.govcdnsciencepub.com
Crystal SystemOrthorhombic
Space GroupP212121
a7.0403(8) Å
b10.926(2) Å
c23.364(5) Å
V1797.2(6) ų
Z4

The crystal packing of this compound is influenced by a network of intermolecular interactions. In related quaternary scopolammonium salts, the phenyl rings are observed to be immobile in compact conformation crystals, which is attributed to close lateral neighboring molecules on both faces of the planar moiety, at a distance of approximately 2.5 Å. acs.org This steric hindrance prevents processes such as π-flips of the phenyl ring, which are observed in less compact, "extended" crystal conformations where the neighboring distances are larger (around 3.0 Å). acs.org

X-ray crystallography confirms a specific and rigid conformation for this compound in the crystalline state. A key feature of this conformation is the axial stereochemistry of the N-methyl group. cdnsciencepub.com Furthermore, the tropate (B1238587) ester moiety adopts what is described as a "compact" conformation. In this arrangement, the phenyl ring is situated near the underside of the scopine (B3395896) portion of the molecule. cdnsciencepub.com This is in contrast to an "extended" conformation, where the phenyl ring is antiperiplanar to the oxirane moiety, a conformation observed in the anhydrous hydrohalide salts of scopolamine (B1681570). cdnsciencepub.com

Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) 13C NMR, serves as a powerful tool for probing the conformational characteristics of this compound in its polycrystalline form, corroborating and expanding upon the insights gained from X-ray diffraction.

The CPMAS 13C NMR spectrum is highly sensitive to the conformational state of the molecule. acs.org For quaternary scopolammonium salts like this compound, the chemical shift of the methylol carbon (CH2OH) of the tropate ester is a diagnostic marker for the solid-state conformation. acs.org Theoretical and experimental data for related compounds indicate that for the "compact" conformation, the chemical shift of the methylol carbon (δCH2OH) is found upfield from the alkoxy carbon to which the tropate ester is attached (δC(3)). acs.org Conversely, in the "extended" conformation, the δCH2OH is observed downfield from δC(3). acs.org This allows for the confident assignment of the "compact" conformation to crystalline this compound based on its CPMAS 13C NMR spectrum.

Carbon AtomExpected Chemical Shift Trend in "Compact" Conformation acs.org
Methylol Carbon (CH2OH)Upfield from δC(3)
Alkoxy Carbon (C3)Downfield from δCH2OH

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State Stereochemistry and Conformational Dynamics

In solution, this compound exhibits greater conformational flexibility compared to its rigid solid-state structure. The conformational preferences are significantly influenced by the solvent environment. Studies on closely related scopolamine salts provide a framework for understanding the dynamic behavior of this compound in solution. acs.org

NMR Spectroscopic Studies of N-Methyl Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, has been instrumental in defining the three-dimensional structure of this compound. Solid-state cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR studies have been employed to investigate the stereochemistry of the N-methyl group. These analyses have definitively confirmed an axial orientation for the N-methyl group in the crystalline structure of (-)-scopolamine (B92485) methobromide. nih.gov This axial conformation is a critical feature of its molecular architecture. nih.gov

In contrast, studies on the related compound, scopolamine hydrobromide, have shown that the orientation of the N-methyl group can be strikingly sensitive to the solvent environment. For scopolamine hydrobromide, the equatorial-to-axial N-CH₃ diastereomeric ratio undergoes a reversal depending on the solvent, shifting from approximately 1:18 in D₂O to about 18:1 in CD₂Cl₂. nih.gov However, for the quaternary salt this compound, the solid-state structure analysis points to a fixed axial N-methyl stereochemistry. nih.gov

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools to supplement experimental findings, offering insights into the molecular properties and interactions of this compound at an electronic level.

Quantum Mechanical Calculations (e.g., Ab initio, DFT)

Quantum mechanical methods such as ab initio calculations and Density Functional Theory (DFT) are foundational in computational chemistry for predicting the electronic structure and energy of molecules. als-journal.comnih.gov These methods are used to optimize molecular geometry, calculate spectroscopic parameters, and determine electronic properties like orbital energies and charge distribution. For complex organic molecules, DFT, particularly using functionals like B3LYP, has become a standard for achieving a balance between accuracy and computational cost. als-journal.comscispace.com

While specific DFT or ab initio studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the application of these methods to related tropane (B1204802) alkaloids is documented. researchgate.net Such calculations would typically be used to:

Determine the lowest energy conformation of the molecule, corroborating experimental findings like the axial N-methyl stereochemistry.

Calculate theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.

Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic transitions. stonybrook.edu

Generate a molecular electrostatic potential (MEP) map to visualize the charge distribution and predict sites for intermolecular interactions. als-journal.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, a known muscarinic antagonist, docking simulations are crucial for understanding its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is a key target for anticholinergic drugs. als-journal.comscispace.com

Simulations involving a range of anticholinergic compounds have been performed to elucidate their binding modes within the M3 receptor. als-journal.com These studies are essential for rationalizing the compound's biological activity and for the design of new, more selective antagonists.

The geometry of the ligand-receptor complex is fundamental to understanding the mechanism of action. In docking simulations with the M3 muscarinic receptor, the tropane alkaloid structure of compounds like this compound is positioned within the receptor's binding pocket. Key interactions typically involve:

Ionic Bonding: A crucial interaction occurs between the positively charged quaternary nitrogen of the scopoline moiety and the negatively charged carboxylate side chain of a key aspartate residue in the binding site.

Hydrogen Bonding: The hydroxyl group in the tropic acid portion of the molecule can form hydrogen bonds with specific amino acid residues.

Hydrophobic Interactions: The phenyl ring of the tropic acid ester engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., tyrosine, tryptophan) lining the binding pocket.

These interactions anchor the ligand in a specific orientation, leading to the blockade of the receptor and its subsequent anticholinergic effect.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods aimed at building predictive models that correlate the chemical structure of compounds with their biological activity.

Predictive QSAR models have been successfully developed for anticholinergic compounds, providing valuable insights for designing new molecules with desired activities. als-journal.comresearchgate.net For a set of 82 compounds with known anticholinergic activity, QSAR models were constructed using the binding affinity for the muscarinic M3 receptor (expressed as pKi values) as the dependent variable. als-journal.com

Several regression methods have been utilized to build these models:

Partial Least Squares (PLS): A widely used statistical method that can handle a large number of descriptors. als-journal.com

Genetic Algorithm-Multiple Linear Regression (GA-MLR): This method uses a genetic algorithm to select the most relevant molecular descriptors to build a simpler and often more accurate predictive model. als-journal.com

Linearized Biexponential (LinBiExp) Model: For a large set of 76 quaternary soft anticholinergics, a nonlinear LinBiExp model proved effective, particularly where activity showed a biphasic relationship with molecular size, suggesting limitations at the binding site. researchgate.net

A QSAR study using PLS and GA-MLR methods yielded models with strong predictive power, as indicated by their statistical parameters. als-journal.com

ModelXR²
PLS 0.8080.696
GA-MLR 0.8040.682
R²: Coefficient of determination; XR²: Cross-validated coefficient of determination

These models demonstrate a robust correlation between the structural features of anticholinergic compounds and their binding affinity to the M3 receptor, confirming the importance of stereospecificity and molecular size in determining biological activity. als-journal.comresearchgate.net

In silico Screening and Virtual Ligand Discovery

In silico screening and virtual ligand discovery are powerful computational methodologies used to identify and refine potential drug candidates from vast chemical libraries. patsnap.commdpi.com These techniques are particularly valuable for exploring the therapeutic potential of compounds like this compound and for discovering novel molecules with similar or improved pharmacological profiles. While extensive virtual screening campaigns specifically centered on this compound are not widely documented in public literature, the compound's well-defined structure and known pharmacology make it an ideal subject for such computational studies.

The primary molecular targets for this compound are the muscarinic acetylcholine receptors (M1-M5), where it acts as an antagonist. nih.gov The availability of high-resolution crystal structures for some of these G protein-coupled receptors (GPCRs) enables structure-based virtual screening, a precise method for predicting how different ligands might bind. nih.gov Computational approaches can be broadly categorized into ligand-based and structure-based methods, both of which are applicable to discovering molecules that interact with the same targets as this compound.

Ligand-Based Virtual Screening (LBVS) utilizes the known structure of an active molecule, such as this compound, as a template. This approach identifies other compounds in a database that share similar physicochemical or structural features. Pharmacophore modeling, a key LBVS technique, involves creating a 3D model of the essential features required for biological activity—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—and using it to filter large compound libraries. nih.gov

Structure-Based Virtual Screening (SBVS) , conversely, relies on the 3D structure of the biological target. patsnap.com Molecular docking, the most common SBVS method, simulates the interaction between a potential ligand and the receptor's binding site. patsnap.com This process predicts the preferred orientation of the ligand and estimates its binding affinity through scoring functions. For this compound's targets, a docking campaign would involve screening millions of compounds against the binding pocket of a muscarinic receptor to identify those that form favorable interactions, similar to or better than the reference compound. nih.govresearchgate.net

The effectiveness of any in silico study is contingent on accurate input data. The computed molecular properties of this compound serve as the foundational parameters for building predictive models and for filtering virtual compound libraries.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC18H24BrNO4 nih.gov
Molecular Weight398.3 g/mol nih.govnih.gov
Exact Mass397.08887 Da nih.govnih.gov
XLogP3-0.9 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count4 nih.gov
Topological Polar Surface Area59.1 Ų nih.govnih.gov
Formal Charge0 nih.gov

A typical virtual screening workflow to discover novel antagonists for a specific muscarinic receptor subtype (e.g., M3) would involve several key stages, from target preparation to hit identification.

Table 2: Hypothetical Virtual Screening Workflow for Muscarinic M3 Receptor Antagonists

StageDescriptionKey Techniques/Software
1. Target Preparation Obtain and prepare the 3D crystal structure of the M3 muscarinic receptor. This includes removing water molecules, adding hydrogen atoms, and defining the binding site based on known antagonists.Protein Data Bank (PDB), Molecular Operating Environment (MOE), AutoDockTools. jst.go.jp
2. Ligand Library Preparation A large database of commercially available or virtual compounds is prepared. This involves generating 3D conformations and assigning appropriate protonation states for each molecule.ZINC15 database, ChemAxon tools, Open Babel. nih.gov
3. Molecular Docking The prepared ligand library is docked into the defined binding site of the M3 receptor. Each ligand is scored based on its predicted binding affinity and conformational pose.AutoDock, Glide, PLANTS, VirtualFlow. nih.govenamine.net
4. Post-Docking Analysis & Filtering The initial hits are filtered based on docking scores, interaction fingerprints (IFPs), and adherence to pharmacological principles (e.g., Lipinski's Rule of Five). This step prioritizes the most promising candidates.IFP scoring, QSAR models, visual inspection. nih.govnih.gov
5. Hit Selection A final, diverse set of high-scoring compounds is selected for acquisition and subsequent experimental validation in biological assays.Clustering algorithms, diversity analysis.

Through such computational studies, researchers can identify novel chemical scaffolds that mimic the key binding interactions of the tropane alkaloid structure found in this compound. mdpi.comnih.gov Furthermore, these methods can elucidate complex structure-activity relationships (SAR), guiding the rational design of new derivatives with enhanced selectivity for specific muscarinic receptor subtypes, potentially leading to more effective therapeutics. nih.govnih.gov In silico approaches have successfully identified subtype-selective muscarinic antagonists, demonstrating the power of these methods to find alternatives to non-selective drugs. nih.govresearchgate.net

Pharmacological and Biochemical Research on Scopoline Methobromide

Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Scopoline (B1219716) methobromide, also known as methscopolamine (B88490) bromide, is a derivative of scopolamine (B1681570) and functions as a muscarinic antagonist. drugbank.com Its primary mechanism of action involves interaction with the muscarinic acetylcholine receptors (mAChRs), which are pivotal in the parasympathetic nervous system. patsnap.com

Scopoline methobromide acts as a competitive antagonist to the neurotransmitter acetylcholine (ACh) at muscarinic receptors. hhs.govnih.gov Structurally similar to acetylcholine, it binds to the same sites on the mAChRs but does not activate them. drugbank.comhhs.gov By occupying these receptors, it prevents acetylcholine from binding and initiating its normal physiological response. patsnap.com This competitive inhibition effectively blocks the transmission of nerve impulses at postganglionic cholinergic nerves, leading to a reduction in parasympathetic activity. patsnap.comhhs.govclinicalgate.com

The antagonism of this compound is generally non-selective, meaning it does not exclusively target a single subtype of muscarinic receptor. drugbank.comdrugbank.com Research indicates that it acts as an antagonist across various mAChR subtypes, including M1, M2, and M3. drugbank.com The parent compound, scopolamine, is known to be a non-selective competitive inhibitor of M1-M5 subtypes. drugbank.com This lack of selectivity is a key characteristic, as the different subtypes are distributed throughout various tissues and mediate distinct physiological functions. For instance, M1 receptors are abundant in the central nervous system, M2 receptors are found in the heart, and M3 receptors are located in smooth muscles. drugbank.com

The table below summarizes the antagonist activity of this compound at various muscarinic receptor subtypes.

Receptor SubtypePrimary Location(s)Role of this compound
M1 Central Nervous System, Forebrain, HippocampusAntagonist drugbank.com
M2 HeartAntagonist drugbank.com
M3 Smooth Muscles, GlandsAntagonist drugbank.com
M4 Striatum, Cortex, HippocampusAntagonist (Inferred from non-selectivity) nih.gov

This table is based on the documented non-selective antagonist properties of scopoline derivatives.

By blocking the action of acetylcholine at muscarinic receptors, this compound effectively modulates the transmission of signals within the parasympathetic nervous system. patsnap.comdrugbank.com The parasympathetic system is responsible for "rest-and-digest" functions, and its stimulation typically leads to decreased heart rate, increased secretions, and smooth muscle contraction. clinicalgate.com As a muscarinic antagonist, this compound inhibits these actions. hhs.gov This interruption of cholinergic transmission results in effects such as reduced salivary and bronchial secretions, decreased gastrointestinal motility, and an increased heart rate. hhs.govnih.gov

Receptor Binding and Selectivity Profiling

The affinity and selectivity of this compound for muscarinic receptors are quantitatively determined through various biochemical assays, primarily using its radiolabeled form.

Radioligand binding assays are a fundamental tool for studying receptor characteristics. nih.gov In this context, the tritiated form of this compound, [3H]N-methyl scopolamine ([3H]NMS), is widely used as a radioligand to label and quantify muscarinic receptors in tissues and cells. nih.govrevvity.com

Saturation experiments, where tissues are incubated with increasing concentrations of [3H]NMS, allow for the determination of key receptor parameters:

Receptor Density (Bmax): The maximum number of binding sites in a given tissue sample.

Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor; a lower Kd value indicates higher affinity. nih.gov

These assays have demonstrated high-affinity, specific, and saturable binding of [3H]NMS to muscarinic receptors in various tissues, including the brain and cardiac myocytes. nih.govnih.gov

The following table presents data from representative [3H]N-methyl scopolamine binding assays in different tissues.

Tissue PreparationReceptor Density (Bmax)Dissociation Constant (Kd)
Cultured Cerebellar Granule Cells1.85 ± 0.01 pmol/mg of protein0.128 ± 0.01 nM nih.gov
Isolated Adult Rat Ventricular Myocytes15.8 ± 1.03 fmol/25 x 10³ cells0.27 ± 0.05 nM nih.gov

While [3H]NMS itself is non-selective, it is used in competition binding assays to profile the selectivity of other unlabeled drugs and to identify the receptor subtypes present in a specific tissue. nih.gov In these experiments, the ability of subtype-selective antagonists to displace [3H]NMS from its binding site is measured. The concentration at which an unlabeled compound displaces 50% of the bound radioligand is known as its IC50 value, from which an inhibition constant (Ki) can be calculated to represent its affinity for the receptor.

For example, studies on cultured cerebellar granule cells using [3H]NMS revealed the presence of both M2 and M3 mAChR subtypes. nih.gov This was determined by the displacement patterns of selective antagonists:

The M1-selective antagonist pirenzepine (B46924) displaced [3H]NMS with low affinity (Ki = 273 ± 13 nM), suggesting few M1 receptors. nih.gov

Methoctramine , which discriminates between M2 (high affinity) and M3 (low affinity) subtypes, showed both high- and low-affinity binding (Ki(H) = 31 ± 5 nM; Ki(L) = 2,620 ± 320 nM), confirming the presence of both receptor types. nih.gov

Similarly, experiments in rat forebrain homogenates have used [3H]NMS in conjunction with selective antagonists like pirenzepine (for M1), AF-DX 116 (for M2), and himbacine to identify and quantify the distribution of M1, M2, M3, and M4 receptor subtypes. nih.gov

Pharmacodynamic Studies in Animal Models

Differentiation of Peripheral vs. Central Effects in Animal Behavior

This compound, also known as methylscopolamine, serves as a critical pharmacological tool for distinguishing between the central and peripheral effects of muscarinic cholinergic receptor blockade. Its utility in research stems directly from its distinct molecular structure, which dictates its physiological distribution and site of action. Unlike its tertiary amine parent compound, scopolamine, this compound is a quaternary ammonium (B1175870) derivative. This chemical modification imparts a permanent positive charge to the molecule, significantly increasing its polarity and limiting its ability to traverse lipid-rich biological membranes, most notably the blood-brain barrier.

This key difference allows researchers to isolate and study the peripheral consequences of cholinergic antagonism without the confounding influence of central nervous system (CNS) effects. When administered to animal models, this compound induces peripheral anticholinergic effects, while scopolamine produces both central and peripheral effects. By comparing the behavioral and physiological outcomes of these two compounds, scientists can infer which actions are mediated by the CNS and which are confined to the periphery. For instance, studies have shown that centrally acting scopolamine hydrobromide impairs fear conditioning in rats, whereas this compound, which does not readily enter the brain, has no effect on this centrally-mediated learning process. nih.gov This comparative approach is fundamental in elucidating the specific roles of central versus peripheral cholinergic pathways in a wide range of physiological and behavioral processes.

The defining characteristic of this compound in a research context is its significantly restricted permeation of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The quaternary ammonium structure of this compound renders it highly hydrophilic and unable to easily diffuse across the tight junctions of the BBB. nih.gov

Impact on Autonomic Nervous System Regulation in in vivo Systems

As a peripherally acting muscarinic antagonist, this compound's primary influence is on the autonomic nervous system, which controls involuntary bodily functions. It competes with the neurotransmitter acetylcholine at muscarinic receptors located on organs and tissues innervated by the parasympathetic nervous system.

Behavioral Phenotyping in Rodent Models

In rodent models, this compound is instrumental for dissecting the contribution of peripheral cholinergic systems to complex behaviors. Its inability to cross the blood-brain barrier means that any observed behavioral effects can be confidently attributed to actions outside the central nervous system.

Studies investigating the effects of cholinergic antagonists on movement have consistently shown a divergence between scopolamine and this compound. Administration of scopolamine typically produces a significant increase in locomotor activity and exploratory behavior in rodents. nih.gov This hyperactivity is considered a centrally mediated effect.

In stark contrast, this compound does not induce this locomotor activation. nih.gov Its failure to alter spontaneous motor activity serves as a crucial control in experiments, confirming that the hyperactivity observed with scopolamine is not due to peripheral actions but rather to the blockade of muscarinic receptors within the CNS. This differential effect on motor control is a clear example of how this compound is used to isolate the central component of a drug's action.

CompoundPrimary Site of ActionEffect on Locomotor Activity in RodentsSupporting Evidence
ScopolamineCentral and PeripheralIncreases locomotor activity and explorationCentrally mediated effect due to CNS receptor blockade. nih.gov
This compoundPeripheralDoes not induce locomotor activationLack of effect confirms hyperactivity is a central phenomenon. nih.gov

Stereotypy refers to repetitive, invariant motor responses that are often induced by centrally acting drugs. Research has shown that muscarinic antagonists like scopolamine can produce a specific form of stereotyped behavior known as locomotor stereotypy, characterized by repetitive routes of movement in an open field. researchgate.net This effect is linked to the drug's action within the central nervous system.

Given that this compound is effectively excluded from the brain, it is not expected to modulate centrally driven stereotyped behaviors. nih.govnih.gov While direct studies on this compound and stereotypy are not as prevalent, the established principle of its peripheral restriction allows for a clear scientific inference. The mechanisms driving drug-induced stereotypy are located within the CNS; therefore, a compound that does not access these central sites would not be capable of modulating such behaviors. Its use in research helps confirm that the stereotyped behaviors induced by scopolamine are indeed of central origin.

The radial-arm maze is a task frequently used to assess spatial learning and memory in rodents. While scopolamine is well-known to impair performance on this task by causing an increase in errors (re-entries into previously visited arms), this is often considered a deficit in working memory. researchgate.net However, scopolamine also induces non-cognitive effects that can confound the interpretation of these results, such as agitation and a failure to consume rewards. drugbank.com

This compound has been essential in clarifying the origin of these effects. Studies have shown that unlike scopolamine, this compound does not significantly increase the number of errors in the radial-arm maze. researchgate.netdrugbank.com Furthermore, it does not induce the non-cognitive behavioral changes, such as agitation or refusal to consume rewards, that are seen with scopolamine. drugbank.com This indicates that both the cognitive impairment (memory errors) and the non-cognitive behavioral disruptions (agitation) caused by scopolamine are mediated by its action within the central nervous system. The lack of these effects after this compound administration confirms that they are not of peripheral origin. drugbank.com

CompoundEffect on Maze Errors (Cognitive)Effect on Agitation/Reward Consumption (Non-cognitive)Inferred Site of Action for Effects
ScopolamineIncreases errors researchgate.netIncreases agitation, decreases reward consumption drugbank.comCentral Nervous System
This compoundNo significant effect on errors researchgate.netdrugbank.comNo significant effect drugbank.comPeripheral Nervous System

Experimental Models for Cholinergic Dysfunction in Animals

Scopolamine-Induced Cognitive Deficits in Rodents as a Research Tool

The use of scopolamine in rodents is a well-established and widely utilized pharmacological model to induce transient cognitive deficits, particularly in the domains of learning and memory. nih.govdrugs.com Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, interferes with cholinergic transmission in the brain, leading to memory impairments that are analogous to those observed in dementia, particularly Alzheimer's disease. nih.govdrugs.com This model is valued for its ability to simulate the cholinergic dysfunction that is a known factor in the pathophysiology of such neurodegenerative disorders. nih.gov

The scopolamine-induced amnesia model is favored in research for several reasons. It does not require complex surgical procedures and provides a relatively rapid and reliable method for screening potential therapeutic compounds for cognitive enhancement. nih.gov The cognitive deficits are induced by the administration of scopolamine, which blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. nih.govnih.gov This disruption of cholinergic signaling, particularly in brain regions critical for memory formation like the hippocampus, leads to impairments in both learning and memory processes. drugs.com

A variety of behavioral tasks are employed to assess the cognitive impairments induced by scopolamine in rodents. These include the Morris water maze, passive avoidance tests, and the Y-maze. drugs.comnih.gov In the Morris water maze, a test of spatial learning and memory, scopolamine-treated animals typically show increased latency to find a hidden platform. nih.gov The passive avoidance task assesses fear-motivated memory, where scopolamine administration often results in a decreased latency to enter a chamber where an aversive stimulus was previously experienced. drugs.com

Chronic administration of scopolamine has also been investigated to model more persistent cognitive decline. Studies have shown that long-term treatment with scopolamine can lead to sustained cognitive deficits in mice, which are observable for several weeks. drugs.comclinicaltrials.gov These chronic models may also induce other neuropathological changes, such as alterations in neurofilament expression in the hippocampus, which are associated with cognitive impairment. drugs.com

The effects of scopolamine are not limited to memory; they can also impact other cognitive functions such as attention. nih.gov Research comparing the effects of low doses of scopolamine across a battery of behavioral tasks has demonstrated that the central cholinergic system is involved in attention and motor initiation, which can, in turn, affect mnemonic function. nih.gov The scopolamine model, therefore, provides a valuable tool for dissecting the complex role of the cholinergic system in various aspects of cognition.

Below is a data table summarizing the effects of scopolamine in rodent models of cognitive deficit:

Behavioral Test Cognitive Function Assessed Typical Effect of Scopolamine Underlying Cholinergic Mechanism
Morris Water MazeSpatial Learning and MemoryIncreased escape latency to find the hidden platform. nih.govDisruption of cholinergic signaling in the hippocampus. drugs.com
Passive Avoidance TestFear-Motivated MemoryDecreased latency to enter the aversive chamber. drugs.comAntagonism of muscarinic receptors involved in memory consolidation. nih.gov
Y-MazeSpatial Working MemoryReduced spontaneous alternation behavior.Impairment of short-term memory and exploratory behavior due to cholinergic blockade.
Novel Object RecognitionRecognition MemoryDecreased time spent exploring a novel object compared to a familiar one.Disruption of cholinergic pathways essential for object recognition memory.
Prevention of Sensitization Phenomena in Animal Models

There is a lack of specific scientific research on the role of This compound in the prevention of sensitization phenomena in animal models. Studies have investigated the parent compound, scopolamine, in this context. For instance, research has shown that scopolamine can prevent the development of behavioral sensitization to methamphetamine in rats, suggesting a role for muscarinic cholinergic receptors in this form of neural plasticity. However, due to the distinct pharmacological properties of this compound, primarily its reduced ability to cross the blood-brain barrier, these findings cannot be directly extrapolated. Further research is required to determine if this compound has any efficacy in preventing sensitization phenomena.

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques

Chromatography remains a cornerstone for the analytical assessment of pharmaceutical compounds like Scopolamine (B1681570) Methobromide. Its various modalities, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offer powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Scopolamine Methobromide and quantifying it in pharmaceutical preparations. Purity analysis is critical to ensure that the compound is free from related substances and degradation products, with official monographs often providing standardized methods. For instance, the United States Pharmacopeia (USP) outlines HPLC methods for Methscopolamine (B88490) Bromide that are designed to resolve the active compound from potential impurities, such as Scopolamine. researchgate.net A key system suitability requirement in such methods is achieving adequate resolution between the methscopolamine and scopolamine peaks, which confirms the method's ability to separate these closely related structures. researchgate.net The purity of commercially available Scopolamine Methobromide is often certified to be ≥98% as determined by HPLC analysis. researchgate.net

Method development for tropane (B1204802) alkaloids often involves reverse-phase chromatography. nih.gov A typical analysis might employ a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), with the pH adjusted to ensure optimal separation. researchgate.net

Table 1: Representative HPLC Parameters for Purity Analysis of Scopolamine-Related Compounds

ParameterDescriptionSource
Stationary Phase (Column)Reverse-phase columns such as C18 or specialized columns with low silanol activity are commonly used. nih.gov nih.gov
Mobile PhaseA gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 40 mM ammonium acetate with 0.05% triethylamine, pH 6.5). researchgate.net For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred. nih.gov nih.govresearchgate.net
DetectionUV detection, typically at a low wavelength such as 210 nm, is common for these compounds. researchgate.net researchgate.net
System SuitabilityParameters include resolution (R) between the main compound and key impurities (e.g., R > 1.5 between methscopolamine and scopolamine) and tailing factor (e.g., not more than 2.0). researchgate.net researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Biological Matrices

For the quantification of Scopolamine Methobromide and related compounds in complex biological matrices such as plasma and brain tissue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers superior sensitivity, selectivity, and efficiency compared to other methods, requiring smaller sample volumes and allowing for the simultaneous determination of multiple compounds. pensoft.net The high selectivity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which minimizes interference from the biological matrix. pensoft.net

Developing a robust LC-MS/MS method for quantifying tropane alkaloids in biological samples involves several critical steps, from sample preparation to instrument optimization. A representative study focusing on scopolamine provides a detailed framework for this process. pensoft.net

The initial step is sample preparation, where the analyte must be efficiently extracted from the biological matrix. A common and straightforward approach is protein precipitation, using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. pensoft.net The resulting supernatant can then be concentrated and reconstituted in a solution compatible with the mobile phase. pensoft.net

Chromatographic separation is typically performed on a reverse-phase column, such as a ZORBAX Eclipse Plus C18, using a gradient elution. pensoft.net The mobile phase often consists of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. pensoft.net

Mass spectrometric detection is optimized using electrospray ionization (ESI) in the positive ion mode. pensoft.net The instrument is set to MRM mode to monitor specific ion transitions for the analyte and an internal standard. Method validation is performed to demonstrate linearity, accuracy, precision, matrix effect, stability, and recovery within acceptable limits. pensoft.net For scopolamine, a linear calibration range of 2–2500 ng/mL has been successfully validated in rat plasma. pensoft.net

Table 2: Key Parameters for a Validated LC-MS/MS Method for Scopolamine in Rat Plasma and Brain

ParameterDescriptionSource
Sample PreparationProtein precipitation with acetonitrile, followed by nitrogen evaporation and reconstitution. pensoft.net pensoft.net
LC ColumnAgilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm). pensoft.net pensoft.net
Mobile PhaseGradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile. pensoft.net pensoft.net
Ionization ModeElectrospray Ionization (ESI), Positive. pensoft.net pensoft.net
Detection ModeMultiple Reaction Monitoring (MRM). pensoft.net pensoft.net
Linearity Range2–2500 ng/mL in rat plasma. pensoft.net pensoft.net
Internal StandardPseudoephedrine hydrochloride. pensoft.net pensoft.net

Validated LC-MS/MS methods are instrumental in toxicokinetic and pharmacokinetic studies to understand how a compound is distributed throughout the body. In a study involving rats administered a single intraperitoneal injection of scopolamine, the developed LC-MS/MS method was used to determine its concentration in plasma and various brain regions over time. pensoft.net

The results of this research showed that the peak concentration of scopolamine in rat plasma was reached approximately 0.5 hours after administration. pensoft.net Crucially, the investigation revealed a non-uniform distribution within the brain. The concentrations of scopolamine were found to be significantly higher in the hippocampus and cortex compared to the striatum. pensoft.net This differential distribution provides valuable insights into the potential target areas of the compound's neurotoxic or pharmacological effects. pensoft.net

Table 3: Research Findings on Scopolamine Distribution in a Rat Model

FindingDetailsSource
Time to Peak Concentration (Plasma)0.5 hours after intraperitoneal injection. pensoft.net pensoft.net
Brain DistributionConcentrations in the hippocampus and cortex were much higher than in the striatum. pensoft.net pensoft.net
ImplicationSuggests the hippocampus and cortex are likely targets for the compound's neurotoxic effects. pensoft.net pensoft.net

Portable Nano Liquid Chromatography for On-Site Analysis

Portable nano liquid chromatography represents an emerging field in analytical chemistry, aiming to bring powerful separation capabilities to the point of need, thus enabling rapid, on-site analysis. However, the application of this specific technology for the analysis of Scopolamine Methobromide is not yet extensively documented in published research literature. While there is a clear trend toward developing portable systems for drug screening, including electrochemical methods for scopolamine, the specific use of portable nano LC for this compound remains an area for future research and development.

Electrophoretic Methods

Electrophoretic methods offer an alternative to chromatography for the separation of charged species like Scopolamine Methobromide. These techniques separate ions based on their electrophoretic mobility in an electric field, providing high-efficiency separations.

A study on scopolamine-related anticholinergics successfully developed a Micellar Electrokinetic Chromatography (MEKC) method for the separation of scopolamine N-methylbromide (methobromide), scopolamine hydrobromide, scopolamine N-oxide hydrobromide, and scopolamine N-butylbromide. MEKC is a mode of capillary electrophoresis that uses surfactants (micelles) to separate both neutral and charged analytes. The analysis was performed in a phosphate buffer (pH 7.00) containing sodium dodecyl sulfate (B86663) (SDS) as the anionic surfactant. This method proved effective for separating the closely related scopolamine derivatives.

Additionally, capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C4D) has been used for the ultrafast determination of scopolamine in pharmaceutical formulations, demonstrating analysis times of less than one minute.

Table 4: Electrophoretic Method for Separation of Scopolamine-Related Compounds

ParameterDescriptionSource
TechniqueMicellar Electrokinetic Chromatography (MEKC).
Buffer30 mM Phosphate buffer (pH 7.00).
Surfactant30 mM Sodium Dodecyl Sulfate (SDS).
ApplicationSeparation of Scopolamine N-methylbromide, Scopolamine hydrobromide, and other related derivatives.

Capillary Electrophoresis (CE) for Alkaloid Mixtures

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of structurally similar tropane alkaloids. Its high efficiency, short analysis time, and low consumption of reagents and samples make it a valuable tool in pharmaceutical and forensic analysis.

One study detailed a method based on capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C4D) for the simultaneous quantification of scopolamine and butylscopolamine. researchgate.net This method allows for rapid analysis, with approximately 17 injections per hour, using a buffer solution of 20 mmol L⁻¹ butyric acid and 7 mmol L⁻¹ NaOH (pH = 4.5). researchgate.net The developed CE method is noted for its potential as a simple, rapid, and low-cost diagnostic tool to differentiate between these two compounds. researchgate.net

Another approach utilized a portable CE instrument with C4D for the determination of atropine (B194438) and scopolamine in plant seeds. nih.gov This method achieved separation within 5 minutes using a background electrolyte of 0.5 M acetic acid with 0.25% (w/v) β-CD. nih.gov The validation of this method demonstrated its precision and accuracy for analyzing plant extracts and pharmaceutical preparations. nih.gov Furthermore, the separation of scopolamine and butylscopolamine has been achieved in under 115 seconds on a microchip electrophoresis (ME) device with integrated C4D, highlighting the potential for high-throughput screening in forensic applications. researchgate.net

The table below summarizes the key performance parameters of a validated CE-C4D method for the simultaneous determination of scopolamine and butylscopolamine. researchgate.net

ParameterScopolamineButylscopolamine
Linear Range 10 to 1000 µmol L⁻¹10 to 1000 µmol L⁻¹
Limit of Detection (LOD) 2.4 µmol L⁻¹2.8 µmol L⁻¹
Recovery 104 ± 6 %99 ± 6 %
Analysis Time per Injection ~3.5 minutes~3.5 minutes

This data is based on a method using a buffer solution of 20 mmol L⁻¹ butyric acid and 7 mmol L⁻¹ NaOH (pH = 4.5). researchgate.net

Spectrophotometric and Colorimetric Approaches

Spectrophotometric and colorimetric methods provide rapid and often portable solutions for the detection of scopolamine, which is particularly useful for on-site screening.

Bicolorimetric Device Development for Scopolamine Detection

A notable development in this area is a sensor for scopolamine that functions as a bicolorimetric device. nih.gov This sensor is based on the entrapment of potassium permanganate (KMnO₄) into polydimethylsiloxane (PDMS). nih.gov When in contact with a sample under basic conditions, the PDMS composite releases MnO₄⁻, which reacts with scopolamine, causing a color change in the solution. nih.gov This change can be correlated to the concentration of the drug. The device can also incorporate the reagent 1,2-naphthoquinone-4-sulfonate (NQS), which remains unchanged, providing a bicolorimetric response. nih.gov

This method demonstrated satisfactory linearity for scopolamine concentrations up to 865 μg/mL with a limit of detection (LOD) of 108 μg/mL after a 10-minute exposure to the sensors. nih.gov The precision of this method, expressed as relative standard deviation (RSD), was found to be ≤8%. nih.gov The potential of this approach for on-site testing of beverages has been discussed. nih.gov

Another study presented a novel method combining a colorimetric step with square-wave voltammetry for the detection of scopolamine in drinks and biological samples. mmu.ac.uk The colorimetric reaction, which results in a visible color change from orange to yellow, along with the electrochemical response, ensures robust and accurate identification. mmu.ac.uk

The key findings for the bicolorimetric device are summarized in the table below. nih.gov

ParameterValue
Linear Range Up to 865 µg/mL
Limit of Detection (LOD) 108 µg/mL
Precision (RSD) ≤8%
Exposure Time 10 minutes

Integrated Analytical Platforms for Research

The integration of multiple analytical techniques provides a comprehensive approach to the analysis of scopolamine in complex matrices, offering both high-resolution separation and definitive structural identification.

Combination of Spectroscopic and Chromatographic Methods for Complex Sample Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful integrated platform for the analysis of scopolamine and its metabolites. nih.govnih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry.

In one study, a rapid and sensitive LC-MS/MS method was developed for the determination of scopolamine and its 18 metabolites in rat urine. nih.gov The method involved a reversed-phase C18 column with a mobile phase of methanol and ammonium acetate. nih.gov The identification and structural elucidation of the metabolites were achieved by comparing their mass spectral data and retention times with those of the parent drug. nih.gov

Another LC-MS/MS method was developed and validated for the quantification of scopolamine in human plasma. pensoft.net This method demonstrated a linear range of 3.03–315.76 pg/mL and was successfully applied to a bioequivalence study. pensoft.net The use of an electrospray ionization (ESI) source in positive ion multiple reaction monitoring (MRM) mode allowed for high sensitivity and specificity. nih.govpensoft.net

The combination of sample preparation techniques like miniaturized QuEChERS (µ-QuEChERS) with HPLC-MS/MS has also been shown to be effective for the determination of scopolamine in leafy vegetable samples, with quantification limits as low as 2.3 ng/g. nih.gov

The following table presents the performance characteristics of a validated LC-MS/MS method for scopolamine in human plasma. pensoft.net

ParameterValue
Linear Range 3.03–315.76 pg/mL
Correlation Coefficient (r²) 0.999
Intra-day Precision (CV%) 1.28–10.46%
Inter-day Precision (CV%) 1.28–10.46%
Intra-day Accuracy (% Recovery) 96.89–107.57%
Inter-day Accuracy (% Recovery) 97.74–110.53%
Analyte Recovery 78.63%

Comparative Pharmacology and Analog Research

Structure-Activity Relationships of Scopoline (B1219716) Methobromide and Related Tropane (B1204802) Alkaloids

The structure of a drug molecule is intrinsically linked to its activity in the body. For tropane alkaloids, key structural features dictate their interaction with receptors and their ability to cross biological barriers like the blood-brain barrier.

Comparison with Atropine (B194438) and Scopolamine (B1681570) Regarding Receptor Affinity and Central Penetration

Scopoline methobromide, atropine, and scopolamine are all antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), meaning they block the action of the neurotransmitter acetylcholine at these sites. However, their structural differences lead to significant variations in their pharmacological effects.

Atropine and scopolamine are tertiary amines, a chemical classification that, due to their lipid solubility, allows them to readily cross the blood-brain barrier. This central penetration results in well-documented effects on the central nervous system (CNS). Scopolamine, for instance, is known for its sedative, antiemetic, and amnestic properties, which are mediated by its action on muscarinic receptors within the brain. nih.govics.org

In contrast, this compound (also known as methscopolamine) is a quaternary ammonium (B1175870) compound. The addition of a methyl group to the nitrogen atom of the tropane ring gives it a permanent positive charge. This charge significantly increases the molecule's polarity and reduces its lipid solubility, thereby severely restricting its ability to cross the blood-brain barrier. nih.gov Consequently, this compound's actions are predominantly confined to the peripheral nervous system. While it retains its antimuscarinic activity at peripheral sites, such as smooth muscles and glands, it is largely devoid of the central effects associated with scopolamine and atropine. xenbase.orgresearchgate.net

The following table summarizes the key differences in central penetration and primary sites of action:

CompoundChemical NatureBlood-Brain Barrier PenetrationPrimary Site of Action
Atropine Tertiary AmineHighCentral and Peripheral
Scopolamine Tertiary AmineHighCentral and Peripheral
This compound Quaternary AmmoniumLowPeripheral

In terms of receptor affinity, all three compounds are potent, non-selective antagonists at the five subtypes of muscarinic receptors (M1-M5). While there can be minor variations in their binding profiles, they generally exhibit high affinity across the board. For example, both scopolamine and atropine are high-affinity muscarinic antagonists. xenbase.orgnih.gov The quaternization of scopolamine to form this compound does not significantly diminish its affinity for muscarinic receptors.

A comparative overview of their affinity for muscarinic receptors is presented below. Note that exact Ki values can vary between studies depending on the experimental conditions.

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)M4 Receptor Affinity (Ki, nM)M5 Receptor Affinity (Ki, nM)
Atropine ~1-3~1-3~1-3~1-3~1-3
Scopolamine ~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1
This compound (N-methylscopolamine) High affinity, comparable to scopolamineHigh affinity, comparable to scopolamineHigh affinity, comparable to scopolamineHigh affinity, comparable to scopolamineHigh affinity, comparable to scopolamine

It is also noteworthy that scopolamine and atropine have been shown to be competitive antagonists at 5-HT3 receptors, albeit with lower affinity than for muscarinic receptors. xenbase.orgnih.gov

Analysis of the N-Methyl Group's Influence on Pharmacological Profiles

The introduction of the N-methyl group to the scopolamine molecule, which results in this compound, is a prime example of how a small structural change can have a profound impact on a drug's pharmacological profile. This process, known as quaternization, converts the tertiary amine of scopolamine into a quaternary ammonium cation.

The primary consequence of this quaternization is the aforementioned restriction of CNS penetration. This is a deliberate and clinically significant modification. By creating a peripherally acting antimuscarinic agent, the desirable effects on smooth muscle and secretory glands can be achieved without the often-undesirable CNS side effects of scopolamine, such as drowsiness, confusion, and memory impairment. researchgate.net

The N-methyl group, therefore, serves to:

Increase Polarity: The permanent positive charge makes the molecule more water-soluble and less lipid-soluble.

Limit CNS Access: The altered physicochemical properties prevent the molecule from effectively crossing the lipid-rich blood-brain barrier.

Confer Peripheral Selectivity: The pharmacological actions are localized to the peripheral nervous system.

This principle of using quaternization to achieve peripheral selectivity is a common strategy in drug design.

Development and Evaluation of Other Scopolamine Derivatives

The therapeutic potential of scopolamine has led to the development and evaluation of several other derivatives, each with unique pharmacological properties tailored for specific clinical applications.

Comparative Studies with Scopolamine Hydrobromide, Scopolamine Butylbromide, and Others

Scopolamine is often formulated as a salt to improve its stability and solubility. Scopolamine hydrobromide is a common salt form of the parent tertiary amine and, as such, it retains the ability to cross the blood-brain barrier and exert central effects. nih.gov

Scopolamine butylbromide (also known as hyoscine butylbromide) is another widely used quaternary ammonium derivative of scopolamine. Similar to this compound, the addition of a butyl group to the nitrogen atom results in a quaternary structure that significantly limits its passage across the blood-brain barrier. nih.govnih.gov This makes it a peripherally acting antimuscarinic agent, primarily used for its antispasmodic effects on the gastrointestinal tract.

A key difference between scopolamine hydrobromide and scopolamine butylbromide lies in their capacity for central effects. Scopolamine hydrobromide can cause CNS side effects, whereas scopolamine butylbromide is largely devoid of them. nih.gov

The following table provides a comparative summary of these scopolamine derivatives:

DerivativeChemical NatureBlood-Brain Barrier PenetrationPrimary Clinical Use
Scopolamine Hydrobromide Tertiary Amine SaltHighMotion sickness, nausea, premedication
This compound Quaternary AmmoniumLowPeptic ulcer, gastrointestinal spasms
Scopolamine Butylbromide Quaternary AmmoniumLowAbdominal cramps, gastrointestinal spasms

Future Directions and Emerging Research Avenues

Elucidation of Novel Molecular Targets for Scopoline (B1219716) Methobromide Beyond mAChRs

While the primary pharmacological activity of scopoline methobromide is attributed to its antagonism of mAChRs, the potential for interactions with other molecular targets, particularly in the peripheral nervous system, remains an intriguing area for future investigation. The parent compound, scopolamine (B1681570), has been reported to interact with other receptors, albeit at higher concentrations. For instance, studies have shown that scopolamine can competitively antagonize 5-HT3 receptors. nih.gov Although the clinical significance of this interaction at therapeutic concentrations is not fully established, it opens the possibility that this compound may also possess activity at non-muscarinic receptors.

Future research should, therefore, involve comprehensive binding and functional screening assays to profile this compound against a wide array of peripheral receptors and ion channels. This could include, but is not limited to, nicotinic acetylcholine (B1216132) receptors (nAChRs), various serotonin (B10506) receptor subtypes, and other G-protein coupled receptors (GPCRs) that are functionally relevant in the periphery. The identification of any novel, clinically relevant off-target interactions would not only provide a more complete understanding of its pharmacological profile but could also pave the way for new therapeutic applications.

Advanced Computational Approaches for Predicting Biointeractions and Derivatization Potential

The advancement of computational chemistry and molecular modeling offers powerful tools to predict the biointeractions of this compound and to guide the rational design of novel derivatives with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling have been successfully applied to other quaternary anticholinergic compounds to understand the relationship between their chemical structure and biological activity. ascopost.com Such models could be developed specifically for this compound to predict the binding affinities of potential derivatives for mAChRs and to identify structural modifications that could enhance selectivity or reduce potential off-target effects.

Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into the binding pose and interaction energies of this compound with its target receptors. mdpi.com These in silico methods can be used to visualize the specific amino acid residues involved in the binding process and to predict how structural changes to the molecule might alter these interactions. This predictive capability is invaluable for designing new derivatives with tailored pharmacological profiles, such as increased potency, longer duration of action, or subtype-selective muscarinic antagonism. The application of these computational approaches will accelerate the discovery and development of next-generation peripherally acting anticholinergic agents.

Development of in vitro and in vivo Models to Further Dissect Peripheral Cholinergic Mechanisms

The development and refinement of sophisticated in vitro and in vivo models are crucial for a more detailed understanding of the role of peripheral cholinergic signaling in health and disease, and for clarifying the precise effects of this compound within these systems.

In vitro, classic isolated organ bath preparations, such as the guinea pig ileum, have long been used to study the effects of cholinergic agonists and antagonists on smooth muscle contraction. rjptsimlab.comdrnaitiktrivedi.comyoutube.combps.ac.uk These assays remain valuable for characterizing the potency and mechanism of action of this compound and its derivatives. More advanced in vitro models, such as co-cultures of peripheral neurons and their target cells (e.g., smooth muscle cells, glandular cells), can provide a more physiologically relevant system to study synaptic transmission and its modulation by this compound. The development of organ-on-a-chip technology could offer even more complex and human-relevant platforms for these investigations.

In vivo, animal models remain essential for studying the integrated physiological effects of this compound. Its use in conjunction with centrally acting anticholinergics like scopolamine has been instrumental in differentiating the central and peripheral contributions to various physiological and behavioral responses. documentsdelivered.com For instance, studies in freely moving rats using brain microdialysis have demonstrated the utility of comparing the effects of scopolamine and this compound on acetylcholine release to distinguish central from peripheral actions. nih.gov Future research could employ more sophisticated animal models, including transgenic models with altered cholinergic signaling components, to further dissect the specific pathways modulated by this compound. Techniques such as in vivo electrophysiology and imaging in conscious animals will also provide a more dynamic and comprehensive picture of its effects on peripheral nerve activity and end-organ function.

Exploration of Radiomodulatory Properties Through Further Experimental Validation

An emerging and highly significant area of research is the potential for this compound and related compounds to act as radiomodulatory agents. Recent clinical findings have highlighted the use of transdermal scopolamine to mitigate radiation-induced salivary gland toxicity in patients undergoing radiotherapy for head and neck cancers. ascopost.comfrontiersin.org This condition, known as xerostomia or dry mouth, is a common and often debilitating side effect of radiation treatment. nih.govwisc.edurdhmag.com The anticholinergic effect of scopolamine reduces salivary flow, which is thought to protect the salivary glands from radiation damage. nih.govnih.gov

Given that this compound exerts its effects peripherally, it is a prime candidate for further investigation in this context. Future experimental studies should aim to validate its efficacy and elucidate the precise mechanisms of its radioprotective effects in preclinical models of radiation-induced salivary gland dysfunction. This research should include detailed histological and functional assessments of salivary gland tissue following irradiation with and without this compound treatment. A deeper understanding of its radiomodulatory properties could lead to the development of targeted therapies to prevent this significant complication of cancer treatment.

Application of this compound as a Selective Peripheral Cholinergic Probe in Complex Biological Systems

The selective peripheral action of this compound makes it an invaluable pharmacological tool for investigating the role of peripheral cholinergic signaling in a variety of complex biological systems and disease states. By antagonizing peripheral mAChRs without confounding central effects, researchers can isolate and study the specific contributions of these peripheral pathways.

Biological SystemApplication of this compound as a Probe
Gastrointestinal Tract To investigate the role of cholinergic input in regulating gut motility and secretion. It can be used to study conditions such as irritable bowel syndrome and gastroparesis.
Respiratory System To explore the cholinergic component of airway hyperreactivity and bronchoconstriction in models of asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov
Urinary System To study the cholinergic control of bladder contractility and to investigate the pathophysiology of conditions like overactive bladder and detrusor instability. nih.gov Urodynamic studies often require the cessation of anticholinergic medications to accurately assess bladder function. mft.nhs.ukplos.orgnih.gov

Future applications of this compound as a selective probe could extend to other areas where peripheral cholinergic signaling is implicated, such as in the regulation of inflammation, immune responses, and metabolic processes. Its use in these diverse biological systems will continue to be instrumental in advancing our understanding of the multifaceted roles of the peripheral cholinergic nervous system.

Q & A

Q. Methodological Tip :

  • Create a matrix to catalog studies by receptor type, experimental design, and outcomes. For example:

    StudyReceptor SubtypeModel SystemKey FindingContradictions
    [Author et al., Year]M3Guinea-pig ileumHigh affinity (IC50 = X nM)Discrepancy in atrial vs. ileum selectivity

How should researchers design experiments to synthesize and characterize this compound derivatives?

Basic Research Question
Synthesis protocols must detail reaction conditions (solvent, temperature, catalysts) and purification methods (e.g., column chromatography). Characterization requires spectroscopic validation (NMR, IR) and chromatographic purity assessments (HPLC ≥95%) . For novel analogs, include X-ray crystallography or mass spectrometry to confirm structural integrity .

Q. Methodological Tip :

  • Follow the Beilstein Journal of Organic Chemistry guidelines:
    • Report synthesis yields and reproducibility across three independent trials.
    • Provide raw spectral data in supplementary materials to enable replication .

How can researchers resolve contradictions in existing data on this compound's receptor selectivity?

Advanced Research Question
Contradictions often arise from differences in experimental models (e.g., tissue-specific receptor expression) or assay conditions (e.g., buffer pH, incubation time). Conduct a meta-analysis of studies using the same receptor subtype (e.g., M3) and standardize variables like ligand concentration and tissue preparation . Compare results from functional assays (e.g., ileum contraction) vs. binding assays (e.g., radioligand displacement) to identify methodological biases .

Q. Methodological Tip :

  • Use sensitivity analysis to quantify how variables like ionic strength or temperature affect receptor affinity. For example:

    VariableRange TestedImpact on IC50 (nM)
    pH 7.4 vs. 8.07.0–8.515% increase

What structural modifications enhance this compound's selectivity for specific muscarinic receptor subtypes?

Advanced Research Question
Replace the ester group (e.g., diphenylacetyl) with acetylenic or hydroxylated side chains to modulate selectivity. Tertiary amines (e.g., 4-hydroxy-but-2-ynylamines) exhibit higher membrane permeability and subtype specificity compared to quaternary salts . Use molecular docking simulations to predict binding interactions with M3 vs. M2 receptor pockets, validating predictions with in vitro assays .

Q. Methodological Tip :

  • Design analogs using scaffold-hopping strategies:
    • Test analogs lacking the ester group for reduced off-target effects.
    • Compare selectivity ratios (ileum/atria) to quantify improvements .

How should researchers formulate hypotheses for in vivo studies on this compound's anticholinergic effects?

Basic Research Question
Hypotheses must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"this compound derivatives with C4 hydroxylation will exhibit greater M3 receptor specificity in murine models of intestinal hypermotility compared to parent compounds."
Define outcome measures (e.g., motility reduction ≥30%) and include dose-response curves to establish therapeutic windows .

Q. Methodological Tip :

  • Pilot studies should test at least five dosage levels (e.g., 0.1–10 mg/kg) to identify subtoxic thresholds.

What advanced analytical techniques are critical for studying this compound's metabolite profile?

Advanced Research Question
Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomal assays. Pair with molecular networking to map metabolic pathways and predict bioactive intermediates . For stability studies, employ accelerated degradation tests under varied pH and temperature conditions, analyzing degradation products via high-resolution mass spectrometry .

Q. Methodological Tip :

  • Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.